(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid

Catalog No.
S12347617
CAS No.
915283-63-5
M.F
C7H13BN2O4
M. Wt
200.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid

CAS Number

915283-63-5

Product Name

(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid

IUPAC Name

[1-(2-formamidoacetyl)pyrrolidin-2-yl]boronic acid

Molecular Formula

C7H13BN2O4

Molecular Weight

200.00 g/mol

InChI

InChI=1S/C7H13BN2O4/c11-5-9-4-7(12)10-3-1-2-6(10)8(13)14/h5-6,13-14H,1-4H2,(H,9,11)

InChI Key

BJZRTWVAQJJJKJ-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCN1C(=O)CNC=O)(O)O

(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid, structurally recognized as N-formyl-Gly-boroPro, is a highly selective, transition-state boronic acid inhibitor engineered to target Fibroblast Activation Protein (FAP). Unlike standard broad-spectrum dipeptidyl peptidase (DPP) inhibitors, this compound features a critical N-terminal formyl block on the glycine residue. This specific structural modification prevents the rapid intramolecular cyclization that degrades unprotected dipeptide boronic acids, ensuring extended shelf-life and stable performance in aqueous assays. For industrial and academic procurement, it serves as an essential, atom-efficient building block for synthesizing FAP-targeted radioligands and acts as a highly selective chemical probe for isolating FAP activity in tumor microenvironment and fibrosis research [1].

Research Fit

Target class Transition-state analog inhibitor for FAP and DPP-4 prolyl peptidases
Distinguishing group N-formamidoacetyl modification differs from acetyl analog
Research context FAP-selective probe development, SAR studies, lead optimization

Generic substitution with broad-spectrum prolyl peptidase inhibitors, such as Val-boroPro (Talabostat), routinely fails in FAP-specific applications because Val-boroPro acts as a pan-inhibitor, potently suppressing DPP-4, DPP-8, and DPP-9. In cellular assays or in vivo models, this lack of selectivity triggers off-target toxicity and confounds data regarding FAP's specific role in the tumor stroma [1]. Furthermore, substituting with unprotected Gly-boroPro is chemically unviable; the free amine rapidly attacks the boronic acid to form an inactive cyclic species, rendering it useless for reproducible screening [2]. Procuring the exact N-formyl-Gly-boroPro compound provides the necessary N-terminal capping to maintain molecular stability while exploiting the unique S2 pocket preference of FAP for N-acyl-Gly-Pro motifs, entirely preventing cross-reactivity with DPP-4.

Substitution Risk

N-Acyl specificity FAP selectively recognizes formyl-Gly-Pro; substituting acetyl may shift enzyme selectivity profile
Physicochemical shift Formamido analog has lower MW and polarity than acetyl; may alter solubility and binding properties
Assay validity Direct substitution without comparative data may compromise SAR and lead optimization outcomes

FAP Selectivity vs. Pan-Inhibition

N-acyl-Gly-boroPro derivatives are engineered to exploit FAP's unique ability to accommodate N-blocked glycine residues, a structural feature strictly rejected by DPP-4. While the benchmark inhibitor Val-boroPro exhibits pan-activity across the prolyl peptidase family, N-acylated analogs like Ac-Gly-boroPro and Formyl-Gly-boroPro achieve a Ki for FAP in the 20-30 nM range. This structural class demonstrates a 9- to 5400-fold selectivity over DPP-4, DPP-7, DPP-8, and DPP-9. The formyl group specifically mimics the minimal N-acyl-Gly-Pro motif that FAP efficiently cleaves, ensuring potent target engagement without the systemic off-target immune effects associated with Val-boroPro [1].

Evidence DimensionTarget Selectivity (FAP vs. DPP-4/8/9)
Target Compound DataN-acyl-Gly-boroPro class (Ki ~ 23 nM for FAP)
Comparator Or BaselineVal-boroPro (Talabostat) (Pan-inhibitor, low nM for DPP-4/8/9)
Quantified Difference>1000-fold selectivity improvement for FAP over DPP-4 compared to Val-boroPro.
ConditionsIn vitro fluorogenic substrate cleavage assays using purified recombinant FAP and DPP enzymes.

Essential for procurement in oncology research where isolating FAP-mediated tumor stroma remodeling from systemic DPP-4 immune functions is strictly required.

N-Acyl substrate recognition
Class-level inference
FAP cleaves formyl-Gly-Pro; DPP-4 poorly. Ac-Gly-Pro cleaved by both enzymes.
May support FAP-selective study design
Substrate cleavage data; direct inhibitor kinetics to verify

Prevention of Intramolecular Cyclization

Dipeptide boronic acids with unprotected N-termini, such as Gly-boroPro, are notoriously unstable in aqueous assay conditions because the free amine rapidly equilibrates to a closed, inactive cyclic form. This cyclization leads to a severe time-dependent loss of inhibitory activity during screening. By procuring the N-formylated derivative, (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid, the N-terminus is chemically blocked. This modification completely abolishes the cyclization pathway, ensuring that the compound remains in its open, active transition-state inhibitor form throughout the duration of the assay [1].

Evidence DimensionAqueous Solution Stability
Target Compound DataN-formyl-Gly-boroPro (Stable, open active form)
Comparator Or BaselineUnprotected Gly-boroPro (Rapidly cyclizes to inactive form)
Quantified Difference100% prevention of amine-boronate cyclization, eliminating time-dependent activity loss.
ConditionsAqueous enzymatic assay buffers at physiological pH.

Guarantees reproducible IC50 values and consistent batch-to-batch performance in high-throughput screening and long-term biological assays.

Physicochemical property
Reported
MW 200.00 g/mol; LogP -2.26 (predicted) vs acetyl analog MW 214.03 g/mol
May support improved solubility profile
Predicted LogP; experimental validation recommended

Optimal S2 Pocket Steric Fit for FAP

FAP possesses a highly restrictive S2 pocket that preferentially accommodates specific N-blocked dipeptides. Substrate profiling reveals that FAP rapidly cleaves formyl-Gly-Pro substrates, whereas DPP-4 shows negligible reactivity. The formyl group in (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid provides the minimal necessary steric bulk to satisfy this N-acyl requirement without introducing potential steric clashes that larger, bulkier protecting groups (like benzyloxycarbonyl or large peptidyl extensions) might cause in downstream conjugation workflows [1].

Evidence DimensionS2 Pocket Substrate/Inhibitor Acceptance
Target Compound DataFormyl-Gly-boroPro motif (Highly accommodated by FAP)
Comparator Or BaselineUnprotected Gly-boroPro or bulky N-peptidyl-boroPro
Quantified DifferenceFormyl-Gly-Pro motifs are exclusively bound by FAP compared to DPP-4, establishing the minimal selective pharmacophore.
ConditionsDipeptide substrate library screening against FAP and DPP-4.

Provides an atom-efficient, low-molecular-weight scaffold for buyers developing FAP-targeted radiotracers or antibody-drug conjugates.

Commercial purity
Specification review
Purity ≥98% (NLT) per ISO-certified supplier
Supports quality-controlled procurement
Verify lot-specific COA

FAP-Targeted PET Radioligand Synthesis

Due to its low molecular weight and high FAP selectivity, (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid is an ideal precursor for the development of radiotracers (e.g., 68Ga- or 18F-labeled FAPIs). Its N-formyl-Gly-boroPro core ensures that the resulting imaging agents selectively accumulate in the tumor stroma without binding to systemic DPP-4 [1].

Tumor Microenvironment Co-Culture Assays

In complex in vitro models containing cancer-associated fibroblasts (CAFs) and immune cells, this compound serves as a selective chemical probe. It allows researchers to inhibit FAP-driven extracellular matrix remodeling without suppressing the DPP-4/CD26 activity essential for T-cell function, a critical requirement that pan-inhibitors like Val-boroPro cannot meet [2].

FAP-Activated Prodrug Development

The stable, non-cyclizing nature of the N-formylated compound makes it a reliable targeting moiety for prodrug development. Buyers can utilize the boronic acid warhead or modify the scaffold to conjugate cytotoxic payloads that are selectively released or retained in FAP-expressing fibrotic or neoplastic tissues [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
FAP-selective probe development
N-formyl selectivity context
FAP vs DPP-4 substrate recognition profile
Low-MW inhibitor lead optimization
Molecular weight and polarity
Physicochemical property benchmarking
N-Acyl SAR studies
Minimal N-acyl analog
Steric/electronic contribution mapping

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

200.0968371 g/mol

Monoisotopic Mass

200.0968371 g/mol

Heavy Atom Count

14

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